molecular formula C8H9BO4 B14061413 7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol

7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol

Cat. No.: B14061413
M. Wt: 179.97 g/mol
InChI Key: PANREIWCHZRTLV-UHFFFAOYSA-N
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Description

7-Methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol is a heterocyclic compound that contains both boron and oxygen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the reaction of appropriate boronic acids with methoxy-substituted benzene derivatives. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the boron-oxygen bond .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-Methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C8H9BO4

Molecular Weight

179.97 g/mol

IUPAC Name

1-hydroxy-7-methoxy-3H-2,1-benzoxaborol-6-ol

InChI

InChI=1S/C8H9BO4/c1-12-8-6(10)3-2-5-4-13-9(11)7(5)8/h2-3,10-11H,4H2,1H3

InChI Key

PANREIWCHZRTLV-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2OC)O)O

Origin of Product

United States

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